

In-Depth Technical Guide: Methyl 2-hydroxy-2-methoxyacetate (CAS: 19757-97-2)

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Compound of Interest

Compound Name: Methyl 2-Hydroxy-2-methoxyacetate

Cat. No.: B034612

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Introduction

Methyl 2-hydroxy-2-methoxyacetate, with the CAS number 19757-97-2, is an organic compound of interest in pharmaceutical synthesis.^{[1][2][3]} Structurally, it is an ester featuring both a hydroxyl and a methoxy group attached to the alpha-carbon. This unique arrangement of functional groups makes it a versatile reagent and building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in the context of pharmacologically active compounds.

Chemical and Physical Properties

Methyl 2-hydroxy-2-methoxyacetate is typically a colorless to pale yellow liquid.^[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	19757-97-2
Molecular Formula	C ₄ H ₈ O ₄
Molecular Weight	120.10 g/mol [5]
IUPAC Name	methyl 2-hydroxy-2-methoxyacetate[5]
InChI	InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3[5]
InChIKey	OVJJVYHDJVQFSF-UHFFFAOYSA-N[5]
SMILES	COC(C(=O)OC)O[5]
Synonyms	Acetic acid, 2-hydroxy-2-methoxy-, methyl ester; 2-Hydroxy-2-methoxyacetic acid methyl ester; Glyoxylic acid methyl ester methyl hemiacetal; Methyl glyoxylate methyl hemiacetal; GMHA[2] [5][6]

Table 2: Physical Properties

Property	Value
Physical Form	Liquid/Oil[2][3]
Color	Colorless to pale yellow[4]
Boiling Point	117-120 °C[2][3]
Density (Predicted)	1.174 ± 0.06 g/cm ³ [2][3]
Flash Point	67 °C[2][3]
Solubility	Slightly soluble in Chloroform and Methanol[2] [3]
Refractive Index	1.415[6]

Table 3: Safety Information

Hazard	Description
Signal Word	Warning ^[3]
Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects) ^[3]
Precautionary Statements	P201, P202, P210, P264, P280, P302+P352, P305+P351+P338, P308+P313, P403+P235, P405, P501 ^[3]
Hazard Codes	Xi (Irritant) ^[2]
Risk Statements	36/37/38 (Irritating to eyes, respiratory system and skin) ^[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 2-hydroxy-2-methoxyacetate** are not readily available in publicly accessible literature. However, a representative procedure for the synthesis of a closely related compound, methyl methoxyacetate, is described below. This can serve as a basis for designing a synthesis for the target compound.

Representative Experimental Protocol: Synthesis of Methyl Methoxyacetate

This protocol describes the synthesis of methyl methoxyacetate from methylal and formic acid.

Materials:

- Methylal
- Formic acid
- p-Toluenesulfonic acid (catalyst)
- Stainless steel autoclave (200ml)

- Gas chromatograph

Procedure:

- In a 200ml stainless steel autoclave, add 23g (0.30mol) of methylal, 23.0g (0.50mol) of formic acid, and 0.2g of p-toluenesulfonic acid.[7]
- Seal the autoclave and heat the reaction mixture to 130°C for 2 hours. The pressure of the system will reach approximately 2MPa.[7]
- After the reaction is complete, cool the autoclave to room temperature.[7]
- Carefully open the autoclave and remove the liquid product.
- Analyze the product by gas chromatography to determine the yield of methyl methoxyacetate.[7]

Note: This is a general procedure for a related compound. The synthesis of **Methyl 2-hydroxy-2-methoxyacetate** would likely involve the reaction of methyl glyoxylate with methanol in the presence of an acid catalyst. The hydroxyl group adds to the aldehyde of methyl glyoxylate, and the resulting hemiacetal is then methylated.

Applications in Pharmaceutical Research

Methyl 2-hydroxy-2-methoxyacetate is utilized as a chemical reagent in pharmaceutical synthesis.[1][2][3] A notable application is in the preparation of derivatives of Bryostatin 1.[1][2][3] Bryostatin 1 and its analogues are potent modulators of Protein Kinase C (PKC) and are investigated for their potential in cancer therapy.[1][2][3]

Signaling Pathways and Mechanisms of Action

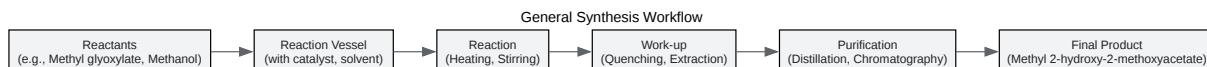
The significance of **Methyl 2-hydroxy-2-methoxyacetate** in drug development is linked to its role in synthesizing compounds that target specific signaling pathways. As a precursor to Bryostatin 1 derivatives, it is indirectly involved in the modulation of the Protein Kinase C (PKC) signaling pathway.

Bryostatin 1 and the PKC Signaling Pathway

Bryostatin 1 is a potent modulator of PKC isoforms.^[4] It binds to the C1 domain of PKC, the same domain that binds the second messenger diacylglycerol (DAG).^[8] This interaction leads to a biphasic effect on PKC activity: an initial activation followed by a long-term downregulation of the enzyme.^{[9][10]}

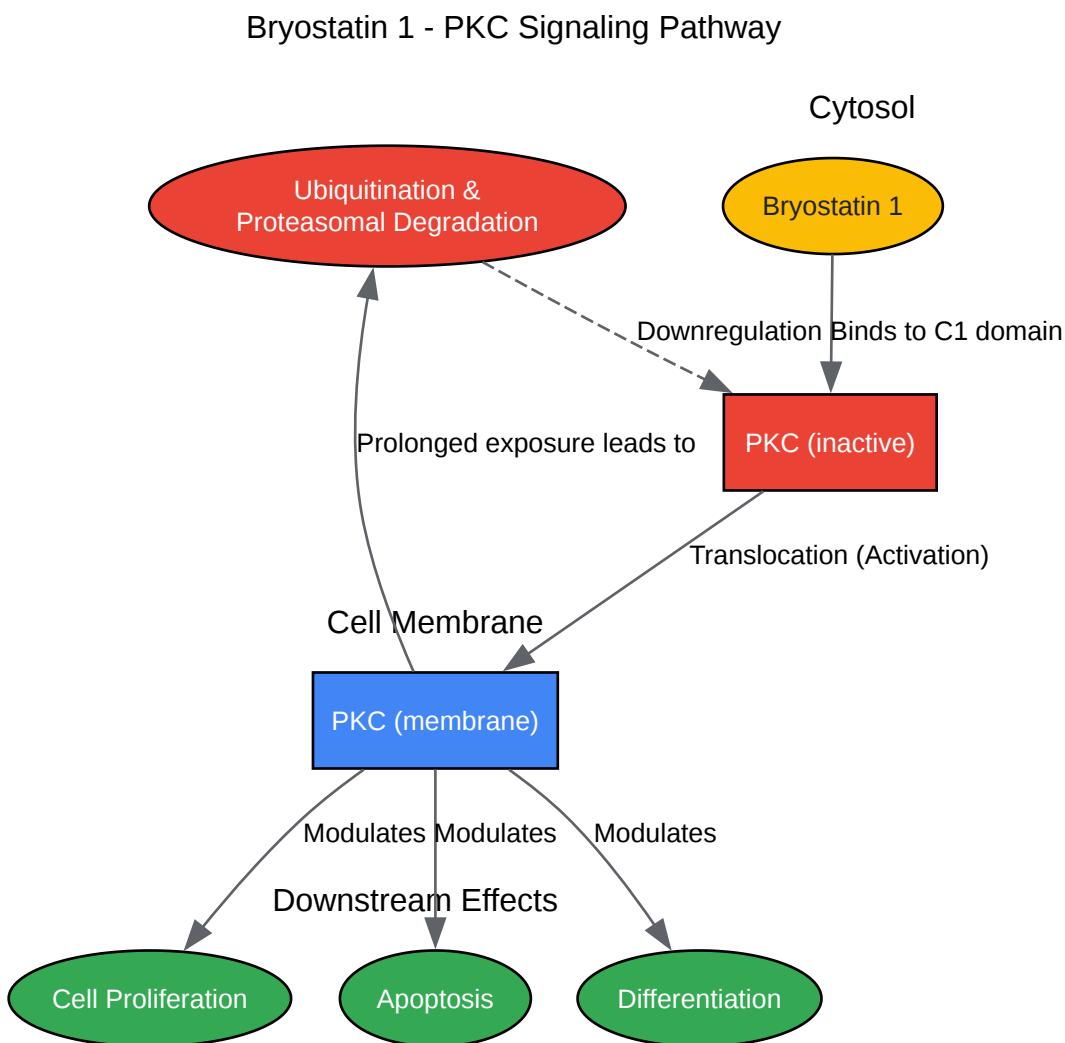
The initial activation involves the translocation of PKC from the cytosol to the cell membrane.^[9] ^[10] Prolonged exposure to Bryostatin 1 leads to the ubiquitination and subsequent proteasomal degradation of PKC, resulting in its downregulation.^{[9][10]} This modulation of PKC activity affects numerous downstream cellular processes, including cell proliferation, differentiation, and apoptosis.^[4]

Below are diagrams illustrating the general workflow for a chemical synthesis and the signaling pathway of Bryostatin 1.



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Caption: A generalized workflow for a chemical synthesis.



Caption: Mechanism of Bryostatin 1 action on PKC.

Conclusion

Methyl 2-hydroxy-2-methoxyacetate is a valuable chemical intermediate, particularly in the synthesis of pharmacologically active compounds like Bryostatin 1 derivatives. Its bifunctional nature allows for its incorporation into complex molecular architectures. Understanding its properties and its role in modulating critical signaling pathways such as the PKC pathway is essential for its effective application in drug discovery and development. Further research into the synthesis and reactions of this compound could open new avenues for the creation of novel therapeutics.

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